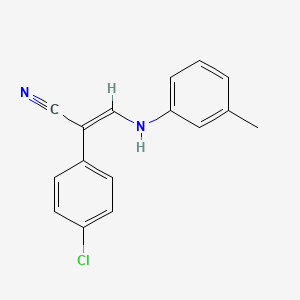
(E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile, or (E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile for short, is an organic compound with a variety of applications. It has been used for scientific research, and is also used in the synthesis of pharmaceuticals and other compounds. The compound is a derivative of aniline, an aromatic amine, and is a member of the nitrile class of compounds. It is also known as 4-chloro-3-methylanilinoprop-2-enenitrile, 4-chloro-3-methylanilinopropionitrile, and 4-chloro-3-methylanilinoprop-2-enonitrile.
Mecanismo De Acción
(E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile is an organic compound with a variety of applications. It is a member of the nitrile class of compounds, and its mechanism of action is based on the conversion of the nitrile group into an amide, which can then undergo a variety of reactions. The nitrile group can be converted to an amide by the addition of a base, such as sodium hydroxide, or by the reaction of the nitrile group with an amine.
Biochemical and Physiological Effects
(E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile has not been studied extensively in terms of its biochemical and physiological effects. However, it is known that the compound has been used in the synthesis of various pharmaceuticals and other compounds, and it is likely that it may have some biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile has several advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively inexpensive and easy to obtain, making it a cost-effective choice for a variety of experiments. Additionally, the compound is relatively stable and can be stored for a long period of time. However, the compound is also toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for (E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile. One potential direction is to further explore the biochemical and physiological effects of the compound. Additionally, the compound could be used in the synthesis of new compounds, such as pharmaceuticals, pesticides, and other compounds. Additionally, the compound could be used in the synthesis of polymers and dyes and pigments. Lastly, the compound could be used in the development of new methods for the synthesis of compounds.
Métodos De Síntesis
The synthesis of (E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile can be achieved via a multi-step process. In the first step, 4-chloroaniline is reacted with anhydrous hydrogen chloride in the presence of a catalyst to produce 4-chloro-3-methylaniline. In the second step, the 4-chloro-3-methylaniline is reacted with propionitrile in the presence of a base, such as sodium hydroxide, to produce (E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile.
Aplicaciones Científicas De Investigación
(E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile has been used in a variety of scientific research applications. It has been used in the synthesis of a range of compounds, including pharmaceuticals, pesticides, and other compounds. It has also been used in the synthesis of various polymers, including polyurethanes and polyesters. Additionally, the compound has been used in the synthesis of dyes and pigments.
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2/c1-12-3-2-4-16(9-12)19-11-14(10-18)13-5-7-15(17)8-6-13/h2-9,11,19H,1H3/b14-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROUMILKFCUKEU-KAMYIIQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

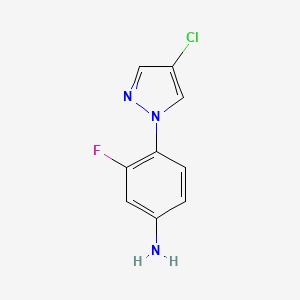
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile](/img/structure/B2388968.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2388969.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2388971.png)
![S-[2-[(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2388973.png)

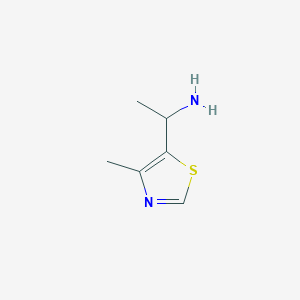
![Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2388977.png)
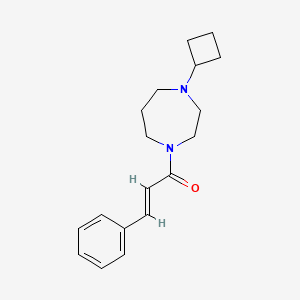
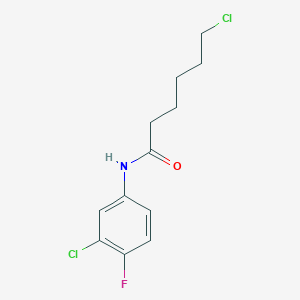
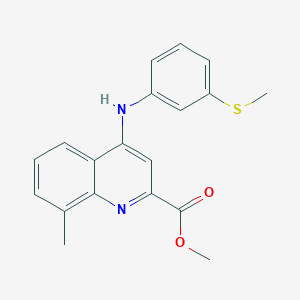
![2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]piperidine](/img/structure/B2388988.png)

![2-[2-amino-4-ethyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-chlorobenzyl)acetamide](/img/structure/B2388990.png)